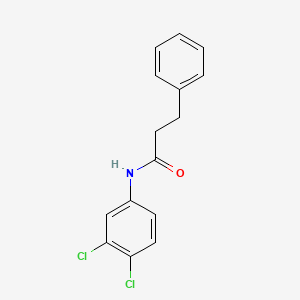![molecular formula C18H15ClN2O3 B5865095 methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5865095.png)
methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the phthalazinone family, which is known for its diverse biological activities.
科学研究应用
Methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In agriculture, it has been demonstrated to possess herbicidal and fungicidal properties. In material science, it has been utilized as a building block for the synthesis of various functional materials.
作用机制
The mechanism of action of methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been demonstrated to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit microbial growth. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.
实验室实验的优点和局限性
One of the advantages of using methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate in lab experiments is its diverse biological activities. This compound can be utilized in various assays to investigate its effects on different enzymes, signaling pathways, and cell types. However, one of the limitations is that this compound may exhibit off-target effects, which can complicate the interpretation of the results.
未来方向
There are several future directions for the research on methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to explore its potential as a building block for the synthesis of functional materials. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for industrial applications.
Conclusion:
This compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its diverse biological activities make it a promising candidate for further research as a therapeutic agent and building block for the synthesis of functional materials. Further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for industrial applications.
合成方法
The synthesis of methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate involves the reaction of 4-chlorophthalic anhydride with 4-chloroaniline in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with ethyl acetoacetate to yield the final product, this compound. This method has been optimized to yield high purity and high yield of the final product.
属性
IUPAC Name |
methyl 3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-16(22)10-11-21-18(23)15-5-3-2-4-14(15)17(20-21)12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUYXBWPKGKHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5865031.png)
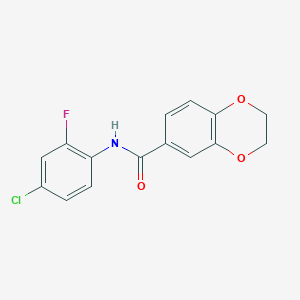
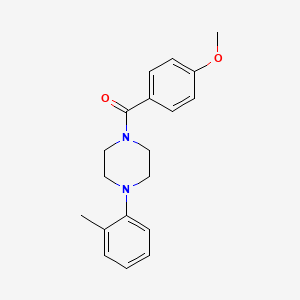

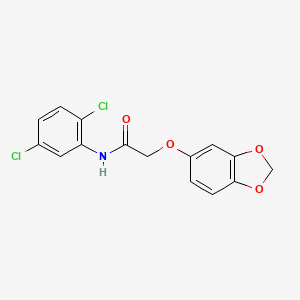
![1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5865054.png)

![2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5865061.png)

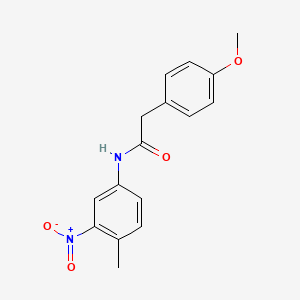

![methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5865088.png)
